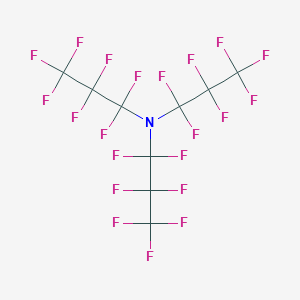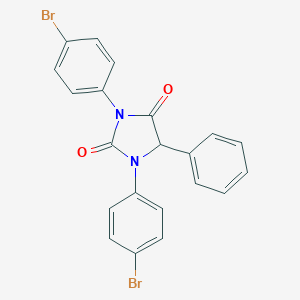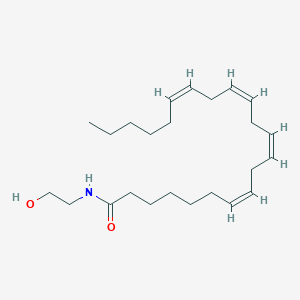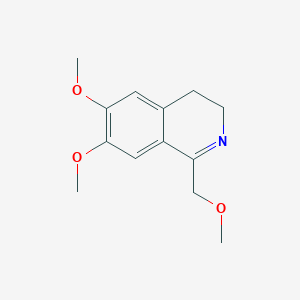
フェナジン-2,3-ジアミン
概要
説明
Phenazine-2,3-diamine is a nitrogen-containing heterocyclic compound with the molecular formula C12H10N4. It is a planar, electron-rich diamine that exhibits intense luminescence and is of significant interest to both chemists and biochemists due to its rich organic chemistry . This compound is known for its stability and is typically found as a yellow crystalline powder .
科学的研究の応用
Phenazine-2,3-diamine has a wide range of applications in scientific research:
作用機序
Target of Action
Phenazine-2,3-diamine, also known as 2,3-Phenazinediamine, is a derivative of phenazine . Phenazines are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc Phenazines are known to interact with various cellular components, modifying cellular redox states, acting as cell signals that regulate patterns of gene expression, contributing to biofilm formation and architecture, and enhancing bacterial survival .
Mode of Action
Phenazines, in general, serve as electron shuttles to alternate terminal acceptors . They can modify cellular redox states, which can lead to changes in cellular function and survival .
Biochemical Pathways
Phenazine-2,3-diamine is likely to affect multiple biochemical pathways due to its broad range of biological activities. For instance, phenazines have been shown to induce reactive oxygen species (ROS)-mediated apoptotic death, which could lead to the production of intracellular ROS .
Result of Action
Phenazines are known to have a wide spectrum of biological activities, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant effects . These effects suggest that Phenazine-2,3-diamine may have similar impacts on cellular function and survival.
Action Environment
The action of Phenazine-2,3-diamine may be influenced by various environmental factors. For instance, the synthesis of phenazines has been shown to be influenced by environmental conditions . Additionally, the fluorescence properties of Phenazine-2,3-diamine, which have broad applications in luminescence, electrochemistry, and biochemistry , may be affected by environmental factors such as pH and solvent polarity .
生化学分析
Biochemical Properties
Phenazine-2,3-diamine serves as an electron shuttle to alternate terminal acceptors, modifying cellular redox states . It acts as a cell signal that regulates patterns of gene expression, contributes to biofilm formation and architecture, and enhances bacterial survival .
Cellular Effects
Phenazine-2,3-diamine has diverse effects on eukaryotic hosts and host tissues, including the modification of multiple host cellular responses . In plants, phenazine-2,3-diamine may influence growth and elicit induced systemic resistance .
Molecular Mechanism
The molecular mechanism of action of Phenazine-2,3-diamine is largely due to its redox activity . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Phenazine-2,3-diamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
準備方法
Phenazine-2,3-diamine can be synthesized through various methods:
Oxidative Cyclization: One common method involves the oxidative cyclization of o-phenylenediamine using oxidizing agents such as ferric chloride in slightly acidic conditions.
Photochemical Conversion: Another method includes the photochemical conversion of o-phenylenediamine.
TEMPO-Initiated Oxidation: This method involves the oxidation of o-phenylenediamine initiated by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).
Industrial production methods often involve the use of these synthetic routes under controlled conditions to ensure high yield and purity of the final product.
化学反応の分析
類似化合物との比較
Phenazine-2,3-diamine can be compared with other phenazine derivatives such as:
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
Pyocyanin: A natural phenazine produced by Pseudomonas aeruginosa with antimicrobial properties.
Phenazine-2,3-diamine is unique due to its intense luminescence and stability, making it particularly valuable in both scientific research and industrial applications.
特性
IUPAC Name |
phenazine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPGINJWPPHRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40984097 | |
| Record name | 2,3-Phenazinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671383 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
655-86-7 | |
| Record name | 2,3-Diaminophenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=655-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Diaminophenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Phenazinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenazine-2,3-diyldiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIAMINOPHENAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B20H27U1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the crystal structure of Phenazine-2,3-diamine and its significance?
A1: Phenazine-2,3-diamine (DAP) is a planar, electron-rich heterocyclic diamine. Its crystal structure reveals a non-protonated form with intriguing packing features, including pi-pi, hydrogen, and T-bonded interactions. [] This understanding of its crystal structure is crucial for researchers exploring its use in crystal engineering, particularly for designing materials with specific properties related to water clustering. []
Q2: How does the structure of Phenazine-2,3-diamine influence its optical properties?
A2: Phenazine-2,3-diamine exhibits strong luminescence, making it interesting for various applications. Research indicates that incorporating electron-accepting or electron-donating substituents, donor-acceptor systems, and/or π-extended systems onto the Phenazine-2,3-diamine core can significantly impact its HOMO-LUMO energy gap and thus fine-tune its absorption and emission spectra. [] This tunability allows for the development of colorful Salen-type Schiff bases with potential applications in optoelectronics and materials science.
Q3: Can Phenazine-2,3-diamine act as a building block for more complex molecules?
A3: Yes, Phenazine-2,3-diamine serves as a versatile building block in organic synthesis. For instance, it reacts with 2-hydroxy aromatic aldehydes to yield 2-(1H-imidazo[4,5-b]phenazin-2-yl) phenol derivatives. [] These derivatives exhibit interesting fluorescence properties, with potential applications in areas such as fluorescent probes and sensors.
Q4: Have there been any computational studies conducted on Phenazine-2,3-diamine derivatives?
A5: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the molecular architecture and optoelectronic properties of Schiff bases derived from Phenazine-2,3-diamine. [] These studies provide valuable insights into the electronic structure, reactivity, and potential non-linear optical properties of these compounds.
Q5: Is there evidence of Phenazine-2,3-diamine forming nanoparticles with unique optical characteristics?
A6: Research suggests that Phenazine-2,3-diamine can aggregate to form a core structure within carbon nanodots (CNDs), influencing their optical properties. [] Specifically, Phenazine-2,3-diamine is believed to be a major component in red-emissive CNDs synthesized from o-phenylenediamine. Understanding this aggregation behavior is crucial for tailoring the properties of CNDs for applications like bioimaging and sensing.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B110019.png)








![3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol](/img/structure/B110062.png)



![4-(6-Methoxybenzo[b]thiophen-2-yl)phenol](/img/structure/B110082.png)
